molecular formula C16H14N2O3 B8481179 1H-Isoindole-1,3(2H)-dione, 2-[2-(6-methoxy-2-pyridinyl)ethyl]- CAS No. 195819-18-2

1H-Isoindole-1,3(2H)-dione, 2-[2-(6-methoxy-2-pyridinyl)ethyl]-

Cat. No.: B8481179
CAS No.: 195819-18-2
M. Wt: 282.29 g/mol
InChI Key: VZHGPBQCWGDYET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

CAS No.

195819-18-2

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

2-[2-(6-methoxypyridin-2-yl)ethyl]isoindole-1,3-dione

InChI

InChI=1S/C16H14N2O3/c1-21-14-8-4-5-11(17-14)9-10-18-15(19)12-6-2-3-7-13(12)16(18)20/h2-8H,9-10H2,1H3

InChI Key

VZHGPBQCWGDYET-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=N1)CCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione, 2-[2-(6-methoxy-2-pyridinyl)ethyl]- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert it into reduced forms with different functional groups.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized isoindoline derivatives, while reduction can produce reduced isoindoline compounds .

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione, 2-[2-(6-methoxy-2-pyridinyl)ethyl]- has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Isoindole-1,3(2H)-dione, 2-[2-(6-methoxy-2-pyridinyl)ethyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group on the pyridine ring and the ethyl linkage to the isoindoline-1,3-dione core contribute to its unique reactivity and potential therapeutic applications .

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